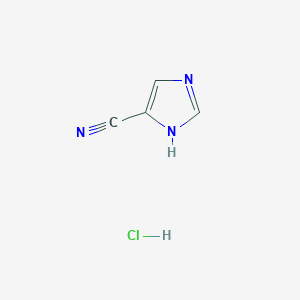

1H-Imidazole-4-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Imidazole-4-carbonitrile hydrochloride is a heterocyclic organic compound that features an imidazole ring substituted with a cyano group at the 4-position and a hydrochloride salt. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carbonitrile hydrochloride typically involves the cyclization of amido-nitriles. One method includes the reaction of 1H-imidazole-4-formaldehyde with hydroxylamine hydrochloride in the presence of pyridine, followed by dehydration and cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have significant applications in pharmaceuticals and other fields.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1H-Imidazole-4-carbonitrile hydrochloride has shown promising results in anticancer research. Various studies have focused on its ability to inhibit tubulin polymerization, a critical process in cancer cell division. For instance, a series of imidazole-tethered aryl derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, MDA-MB-231, A549, and HCT-116). These compounds demonstrated cytotoxicity comparable to standard drugs like colchicine .

Key Findings:

- Mechanism of Action: The primary mode of action involves apoptosis induction through cell cycle arrest at the G2/M phase .

- Cytotoxicity Profiles: Selected compounds exhibited IC50 values in the micromolar range, indicating significant anticancer potential .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| P2 | MCF-7 | 12.5 | Apoptosis |

| P5 | MDA-MB-231 | 10.0 | Cell Cycle Arrest |

| P1 | A549 | 15.0 | Apoptosis |

Antifungal and Antimycobacterial Activity

Research has also highlighted the antifungal properties of derivatives related to this compound. Notably, compounds derived from this structure have shown effectiveness against strains such as Candida albicans and Mycobacterium tuberculosis. These findings suggest potential applications in treating fungal infections and tuberculosis .

Case Study:

- In vitro testing revealed that certain imidazole derivatives exhibited excellent antifungal activity against clinical strains of Candida albicans, showcasing their therapeutic potential in infectious diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of imidazole derivatives linked to neurodegenerative diseases such as Alzheimer's disease. One study investigated the effects of imidazole-linked heterocycles on neuronal cell survival under stress conditions. The results indicated that these compounds could rescue dopaminergic cells from death induced by neurotoxic agents, highlighting their potential for treating neurodegenerative disorders .

Research Highlights:

- Cognitive Function Improvement: In vivo experiments showed improvements in cognitive tests following treatment with imidazole derivatives, suggesting their role in enhancing memory and learning capabilities .

- Anti-inflammatory Effects: The compounds demonstrated significant anti-inflammatory properties in cellular models, further supporting their therapeutic relevance .

Wirkmechanismus

The mechanism of action of 1H-Imidazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The cyano group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

- 1H-Imidazole-4-carboxylic acid

- 1H-Imidazole-4-methanol

- 1H-Imidazole-4-carbaldehyde

Comparison: 1H-Imidazole-4-carbonitrile hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

1H-Imidazole-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C₄H₄ClN₃ and a molecular weight of approximately 129.55 g/mol. This compound is notable for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The imidazole ring structure, combined with the carbonitrile functional group, contributes significantly to its pharmacological potential.

Chemical Structure and Properties

The compound features a five-membered aromatic imidazole ring with a carbonitrile group at the 4-position, which enhances its reactivity and biological activity. Its physical properties include:

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : This compound has shown significant efficacy against various bacterial strains. In vitro studies have demonstrated its potential to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : It has also been evaluated for antifungal properties, showing effectiveness against common fungal pathogens.

- Anticancer Potential : Recent studies highlight its role as an anticancer agent. The compound has been tested against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). It has demonstrated moderate to good cytotoxicity comparable to standard chemotherapeutic agents like colchicine.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially modulating their activity.

- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Amino-1H-Imidazole-4-carbonitrile | 5098-11-3 | 0.86 | Contains an amino group at position 5, enhancing solubility. |

| 1-Ethyl-1H-Imidazole-4,5-dicarbonitrile | 133123-67-8 | 0.77 | Features ethyl substitution, potentially altering activity. |

| 2-Bromo-1H-Imidazole-4,5-dicarbonitrile | 50847-09-1 | 0.69 | Bromine substitution may influence reactivity and selectivity. |

| 4-Methyl-1H-Imidazole-2-carbonitrile | 70631-95-7 | 0.67 | Methyl group at position 4 affects sterics and electronic properties. |

Anticancer Studies

In a study evaluating the anticancer potential of various imidazole derivatives, this compound was found to exhibit cytotoxicity against several cancer cell lines. The IC50 values were determined using MTT assays, revealing promising results comparable to established chemotherapeutics.

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were established to assess its effectiveness.

Eigenschaften

IUPAC Name |

1H-imidazole-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMJHPJDKJDPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.